4-amino-N-(oxan-4-yl)benzene-1-sulfonamide

Overview

Description

4-amino-N-(oxan-4-yl)benzene-1-sulfonamide is a chemical compound with the CAS Number: 1155633-23-0 . It has a molecular weight of 256.33 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

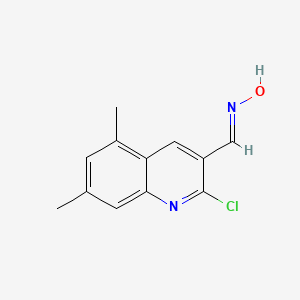

The InChI code for 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide is 1S/C11H16N2O3S/c12-9-1-3-11(4-2-9)17(14,15)13-10-5-7-16-8-6-10/h1-4,10,13H,5-8,12H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

4-amino-N-(oxan-4-yl)benzene-1-sulfonamide is a powder that is stored at room temperature . It has a molecular weight of 256.33 .Scientific Research Applications

Antibacterial Properties

4-amino-N-(oxan-4-yl)benzene-1-sulfonamide: is part of the sulfonamide class of compounds, which are known for their antibacterial activity. This compound can inhibit the growth of bacteria by interfering with their folate synthesis pathway, which is crucial for bacterial DNA synthesis and replication .

Anti-Carbonic Anhydrase Activity

The sulfonamide group is known to inhibit carbonic anhydrase, an enzyme that plays a significant role in regulating pH and fluid balance in various tissues. This activity suggests potential applications in treating conditions like glaucoma, where reducing intraocular pressure is necessary .

Diuretic Effects

Due to its anti-carbonic anhydrase activity, 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide may also serve as a diuretic. It could help promote the excretion of water from the body, which is beneficial in conditions such as congestive heart failure or hypertension .

Hypoglycemic Effects

Sulfonamides have been associated with hypoglycemic effects, indicating potential applications in managing diabetes. By influencing insulin release or mimicking insulin’s action, this compound could help in lowering blood glucose levels .

Anti-Inflammatory Properties

The compound’s ability to modulate enzymes and inflammatory mediators suggests it could have anti-inflammatory applications. This could be particularly useful in chronic inflammatory diseases such as arthritis .

Environmental Impact Studies

Given that sulfonamides are not readily biodegradable, there’s a growing interest in studying the environmental impact of these compounds. Research into 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide could provide insights into its behavior in the environment and its potential effects on ecosystems .

Safety and Hazards

The safety information for 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary target of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide is the enzyme dihydrofolate synthetase . This enzyme plays a crucial role in the synthesis of tetrahydrofolic acid (THF), a compound necessary for DNA replication .

Mode of Action

4-amino-N-(oxan-4-yl)benzene-1-sulfonamide acts by inhibiting the enzymatic conversion of pteridine and p-aminobenzoic acid (PABA) to dihydropteroic acid . It competes with PABA for binding to dihydrofolate synthetase, thereby preventing the synthesis of THF .

Biochemical Pathways

The inhibition of THF synthesis disrupts the biochemical pathway of DNA replication . Without THF, the cells cannot replicate their DNA, which hinders cell division . This effect makes 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide bacteriostatic rather than bactericidal .

Pharmacokinetics

It is known that sulfonamides, the class of drugs to which this compound belongs, are generally well absorbed and widely distributed in the body .

Result of Action

The result of the action of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide is the inhibition of bacterial growth . By preventing DNA replication, the drug stops the bacteria from dividing and proliferating .

Action Environment

The action of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide can be influenced by various environmental factors. For instance, the presence of PABA in the environment can reduce the drug’s efficacy, as PABA competes with the drug for binding to dihydrofolate synthetase . Additionally, the pH of the environment can affect the drug’s solubility and therefore its bioavailability .

properties

IUPAC Name |

4-amino-N-(oxan-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c12-9-1-3-11(4-2-9)17(14,15)13-10-5-7-16-8-6-10/h1-4,10,13H,5-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYYKOKZHUSQDHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,7'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine](/img/structure/B1518113.png)

![4-{[(Tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid](/img/structure/B1518121.png)

![[2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine](/img/structure/B1518123.png)

![1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1518124.png)

![2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1518125.png)

![2-[Cyclopropyl(methyl)amino]ethan-1-ol](/img/structure/B1518128.png)